molecular formula C7H9BrClNO2 B1486038 4-Bromo-3-(methoxymethoxy)pyridine hydrochloride CAS No. 2203070-57-7

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride

Cat. No.: B1486038
CAS No.: 2203070-57-7
M. Wt: 254.51 g/mol
InChI Key: XTTKDSIQKNGSHT-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methoxymethoxy)pyridine hydrochloride typically involves the bromination of 3-(methoxymethoxy)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and the methoxymethoxy group can interact with active sites or binding pockets of target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride is unique due to the presence of both the bromine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

4-bromo-3-(methoxymethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c1-10-5-11-7-4-9-3-2-6(7)8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKDSIQKNGSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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